5-Methyl-1-heptanol

描述

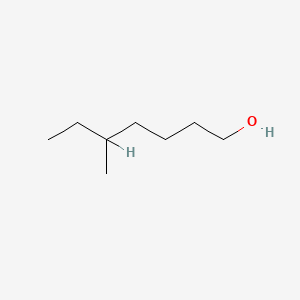

5-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a heptane chain. This compound is known for its use in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

5-Methyl-1-heptanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methylheptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of 5-methylheptanal over a suitable catalyst such as palladium on carbon (Pd/C) or nickel. This process is conducted under high pressure and temperature to ensure efficient conversion and yield.

化学反应分析

Types of Reactions

5-Methyl-1-heptanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 5-methylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 5-methylheptane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methyl-1-heptyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 5-Methylheptanoic acid.

Reduction: 5-Methylheptane.

Substitution: 5-Methyl-1-heptyl chloride.

科学研究应用

Physical Properties

- Molecular Weight : 130.23 g/mol

- Boiling Point : Approximately 164 °C

- Solubility : Slightly soluble in water, miscible with organic solvents like ethanol and ether.

Chemistry

5-Methyl-1-heptanol is primarily used as a solvent and an intermediate in organic synthesis. It plays a critical role in various chemical reactions, including:

- Oxidation to 5-methylheptanoic acid using potassium permanganate (KMnO4).

- Reduction to 5-methylheptane using strong reducing agents.

- Substitution reactions , enabling the formation of derivatives like 5-methyl-1-heptyl chloride.

Biological Studies

In biological research, this compound serves as a reference compound in studies involving:

- Alcohol Metabolism : Investigating enzymatic activity related to alcohol metabolism.

- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bioactivity.

Fragrance and Flavor Industry

This compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor profile. Its unique structure allows it to blend well with various aromatic compounds.

Plasticizers and Additives

The compound is also used as a plasticizer in the production of polymers, enhancing flexibility and durability in materials.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial properties of this compound isolated from natural sources. Using gas chromatography-mass spectrometry (GC-MS), researchers identified its efficacy against various pathogens. The results indicated that it not only inhibited bacterial growth but also demonstrated antifungal properties against Candida albicans and other fungi .

Biocontrol Agent Research

Research has indicated that this compound produced by certain microorganisms exhibits antifungal activity against Aspergillus and Penicillium species found in stored grains. This suggests its potential use as a biocontrol agent to prevent fungal contamination in agricultural products .

Antimicrobial Properties

The compound has shown promising results in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa, which is crucial for combating antibiotic-resistant infections .

Antioxidant Activity

In vitro assays have demonstrated that extracts containing this compound exhibit strong antioxidant activity, making it a candidate for preventing oxidative stress-related diseases .

作用机制

The mechanism of action of 5-Methyl-1-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological membranes and proteins. Its effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.

相似化合物的比较

Similar Compounds

5-Methyl-1-hexanol: Similar structure but with a shorter carbon chain.

1-Heptanol: Lacks the methyl group at the fifth carbon.

2-Methyl-1-heptanol: Methyl group is attached to the second carbon instead of the fifth.

Uniqueness

5-Methyl-1-heptanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched structure influences its boiling point, solubility, and reactivity compared to its linear and differently branched counterparts.

生物活性

5-Methyl-1-heptanol is a branched-chain alcohol that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes a seven-carbon chain with a methyl group at the fifth position. Its presence in various natural sources and its potential applications in pharmaceuticals and biotechnology make it a subject of ongoing research.

Biological Activity Overview

The biological activities of this compound include antimicrobial, antioxidant, and potential therapeutic effects. Recent studies have highlighted its efficacy against various pathogens and its role in inhibiting biofilm formation, which is crucial in combating antibiotic-resistant bacteria.

Antimicrobial Properties

This compound has been identified as an active component in several studies examining its antimicrobial properties:

- Inhibition of Pathogens : A study reported that 2-isopropyl-5-methyl-1-heptanol, a derivative of this compound, exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these pathogens ranged from 8.64 to 41.13 μL, indicating strong bioactivity .

- Biofilm Formation : The compound has been shown to significantly inhibit biofilm formation in Pseudomonas aeruginosa, with a reported inhibition rate of 72.35% at higher concentrations . This suggests that this compound could be utilized in developing treatments against biofilm-associated infections.

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

- DPPH Scavenging Assay : In vitro assays demonstrated that extracts containing this compound exhibited strong antioxidant activity, with an IC50 value indicating effective free radical scavenging capabilities . This property is essential for preventing oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound isolated from the epidermal mucus of rays. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify major bioactive compounds and assessed their antimicrobial efficacy against a range of pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated antifungal properties .

Table of Biological Activities

属性

IUPAC Name |

5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880742 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7212-53-5 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5-Methyl-1-heptanol and what are its potential applications?

A1: this compound has been identified as a constituent of various natural sources, including the volatile oil of the medicinal plant Rhodiola dumulosa []. Additionally, some microorganisms, such as Streptomyces rubralavendulae strain SU1, have shown the ability to produce this compound []. While research is still in early stages, this compound has demonstrated antifungal activity against Candida albicans in laboratory settings, suggesting potential applications in the development of novel antifungal agents []. Further research is needed to explore its efficacy and safety profile for potential therapeutic use.

Q2: Can this compound be used as a biocontrol agent against fungal contamination in stored grains?

A2: Research suggests that this compound, specifically when produced as a volatile compound by Bacillus megaterium KU143, exhibits antifungal activity against various Aspergillus and Penicillium species commonly found in stored rice grains []. This activity includes inhibiting mycelial growth, sporulation, and conidial germination, as well as reducing fungal populations on the grains themselves []. These findings indicate its potential as a biocontrol agent for preventing fungal contamination and subsequent spoilage in stored grains.

Q3: Has the presence of this compound been reported in any edible sources?

A3: Yes, this compound has been identified in the ethanol extract of the edible mushroom Agrocybe aegerita []. This extract, rich in phenolic compounds, exhibited promising antioxidant, antimicrobial, and anti-quorum sensing activities []. While further research is needed to fully elucidate the role and potential benefits of this compound in this context, its presence in an edible source suggests potential dietary relevance.

Q4: Are there any known structural analogs of this compound that exhibit similar biological activities?

A4: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited, it is structurally related to other alcohols and terpenes that have demonstrated biological activities. For instance, geraniol tetrahydride (3,7-dimethyl-1-octanol) was identified alongside this compound in Eugenia flocossa leaf extract []. Investigating the SAR of this compound in comparison to similar compounds could provide valuable insights into its mechanism of action and potential for optimization as a lead compound for drug discovery.

Q5: What analytical techniques have been used to identify and quantify this compound in various samples?

A5: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique employed to identify and quantify this compound in various samples [, , , , , , , , ]. This method allows for the separation and identification of individual volatile compounds within complex mixtures, like plant extracts or microbial cultures, based on their mass-to-charge ratios. Further research exploring alternative analytical methods for detecting and quantifying this compound, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, could provide complementary information about its properties and distribution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。